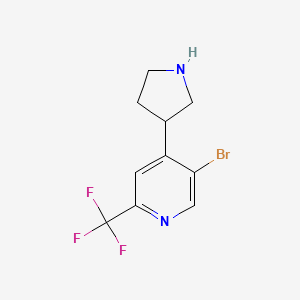
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a pyrrolidinyl group at the 4th position, and a trifluoromethyl group at the 2nd position of the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the bromine, pyrrolidinyl, and trifluoromethyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine, pyrrolidinyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the pyrrolidinyl group.
4-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine: Lacks the bromine atom.
5-Bromo-4-(pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of the bromine, pyrrolidinyl, and trifluoromethyl groups in 5-Bromo-4-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine imparts distinct chemical properties, such as increased lipophilicity, altered electronic distribution, and potential for specific biological interactions. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10BrF3N2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
5-bromo-4-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10BrF3N2/c11-8-5-16-9(10(12,13)14)3-7(8)6-1-2-15-4-6/h3,5-6,15H,1-2,4H2 |
InChI Key |
HVKGTMPLAQTTCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=NC=C2Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















